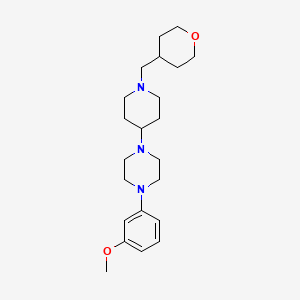

3-isopentyl-2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazolinone derivatives are known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The compound of interest falls into this category, suggesting potential significance in medicinal chemistry and pharmaceutical research.

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves cyclization, substitution, and condensation reactions. For instance, 4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl)-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, a related compound, was synthesized through ring-opening, cyclization, substitution, doamine condensation, and Mannich reactions, demonstrating the complex synthetic pathways involved in quinazolinone chemistry (Wu et al., 2021).

Molecular Structure Analysis

The molecular structure of quinazolinones is typically confirmed using spectroscopy (NMR, MS, FT-IR) and X-ray crystallography. Density Functional Theory (DFT) calculations are also employed to optimize the molecular structure, providing insights into geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis (Wu et al., 2021).

Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Analgesic Activities : Novel quinazolin-4(3H)-ones have been synthesized and shown to possess significant analgesic and anti-inflammatory activities. These compounds, developed through various chemical reactions, indicate the potential for developing new therapeutic agents (Alagarsamy et al., 2011).

Anti-Tubercular Properties : Quinazolin-4-ones linked with 1,3-thiazole hybrids have been identified with potent anti-tubercular agents against Mycobacterium tuberculosis, demonstrating the role of these compounds in addressing tuberculosis through targeted molecular docking studies (Nagaladinne et al., 2020).

Antioxidant Properties : Research has been conducted on the synthesis of 2-substituted quinazolin-4(3H)-ones and their evaluation for antioxidant properties. These studies contribute to understanding the structure–antioxidant activity relationships, highlighting the potential use of these compounds in mitigating oxidative stress-related conditions (Mravljak et al., 2021).

Advanced Applications

Corrosion Inhibition : Quinazolinone derivatives have been studied for their efficiency as corrosion inhibitors for mild steel in acidic media. These compounds exhibit high inhibition efficiencies, suggesting their potential application in protecting industrial materials against corrosion (Errahmany et al., 2020).

Molecular Docking and Structural Analysis : The structural properties of quinazolinone derivatives have been explored using various spectroscopic methods and molecular docking, suggesting favorable interactions with specific proteins. This indicates the potential for these compounds in targeted therapeutic applications, such as SHP2 protein inhibition (Wu et al., 2022).

properties

IUPAC Name |

2-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3-methylbutyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3S/c1-16(2)13-14-28-24(29)18-9-5-7-11-20(18)27-25(28)32-15-21-17(3)31-23(26-21)19-10-6-8-12-22(19)30-4/h5-12,16H,13-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDMBCGINNCRGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2OC)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isopentyl-2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2483447.png)

![3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol](/img/structure/B2483452.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2483454.png)

![4-[1-(5-Chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2483455.png)

![7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2483459.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2483461.png)

![N-(3,4-difluorophenyl)-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2483463.png)